![molecular formula C22H19NO B1638273 4-[(Methoxybenzylidene)amino]stilbene CAS No. 322413-12-7](/img/structure/B1638273.png)
4-[(Methoxybenzylidene)amino]stilbene
Overview
Description
4-[(Methoxybenzylidene)amino]stilbene is an organic compound with the molecular formula C22H19NO It is a derivative of stilbene, characterized by the presence of a methoxybenzylidene group attached to an amino group on the stilbene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methoxybenzylidene)amino]stilbene typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-aminostilbene. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Large-scale reactors and continuous flow systems are often employed to ensure efficient production. The purification process may involve additional steps, such as distillation or solvent extraction, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-[(Methoxybenzylidene)amino]stilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
4-[(Methoxybenzylidene)amino]stilbene serves as a building block for synthesizing more complex organic molecules. It is utilized in various organic reactions, including:
- Oxidation : Can be oxidized to form carboxylic acids or aldehydes using potassium permanganate.
- Reduction : Reduced to derivatives such as amines or alcohols with sodium borohydride.
- Substitution Reactions : Can undergo halogenation or other substitution reactions to introduce different functional groups .
Biological Applications
Research highlights the compound's potential biological activities , including:
- Antimicrobial Properties : Studies have indicated its effectiveness against various pathogens.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, stilbene derivatives have been linked to anti-cancer effects through mechanisms that involve enzyme inhibition related to cell growth .
Medical Applications
The compound is being explored for its potential use in drug development:
- Therapeutic Agent : Its structural properties make it a candidate for developing drugs targeting diseases such as cancer and diabetes. For example, modifications of stilbene derivatives have been shown to enhance their biological activity .
Material Science
In material science, this compound is investigated for its role in creating mesoporous materials and as a component in dyes and pigments due to its unique chemical properties .
Case Study 1: Anticancer Properties
A study published in Pharmaceutical Research demonstrated that stilbene derivatives, including this compound, exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial efficacy of stilbene derivatives indicated that compounds similar to this compound displayed notable activity against Gram-positive bacteria. This highlights its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-[(Methoxybenzylidene)amino]stilbene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[(Methoxybenzylidene)amino]stilbene derivatives: Compounds with similar structures but different substituents on the benzene rings.
Stilbene derivatives: Compounds with the stilbene backbone but different functional groups attached.
Uniqueness
This compound is unique due to the presence of the methoxybenzylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
4-[(Methoxybenzylidene)amino]stilbene, an organic compound with the molecular formula C22H19NO, is a derivative of stilbene characterized by a methoxybenzylidene group attached to an amino group. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties, including antimicrobial and anticancer activities.
The compound can be synthesized through a condensation reaction between 4-methoxybenzaldehyde and 4-aminostilbene, typically in the presence of solvents like ethanol or methanol and catalysts such as acetic acid. The reaction conditions involve heating under reflux to ensure complete conversion of reactants into the desired product, followed by purification methods such as recrystallization or column chromatography.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions within microbial cells.
Anticancer Properties
The anticancer activity of this compound has been explored in several studies. It has been reported to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival:
- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes involved in cell cycle regulation, leading to the inhibition of tumor growth. For instance, it has been observed to inhibit tubulin polymerization, which is crucial for cancer cell mitosis .
- Case Studies : In vitro studies have demonstrated that this compound can significantly reduce the viability of melanoma and prostate cancer cells. The antiproliferative effects were enhanced when combined with other therapeutic agents, suggesting a synergistic potential for combination therapies .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar stilbene derivatives:
Compound | Activity | Mechanism |
---|---|---|
This compound | Antimicrobial, Anticancer | Inhibition of cell proliferation |
4-Methylumbelliferone | Antitumor | ERK pathway inhibition |
Other Stilbene Derivatives | Varies (e.g., antioxidant) | Varies (e.g., ROS modulation) |
This table illustrates the diverse biological activities exhibited by stilbene derivatives, highlighting the unique profile of this compound.
Research Findings and Future Directions
Recent studies have focused on elucidating the detailed mechanisms behind the biological activities of this compound. For instance:
- Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins involved in cancer pathways, providing insights into its potential as a lead compound for drug development .
- Clinical Implications : Given its promising biological activities, further research is warranted to explore its efficacy in clinical settings. Future studies should aim at optimizing its pharmacokinetic properties and evaluating its safety profile in vivo.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[4-[(E)-2-phenylethenyl]phenyl]methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c1-24-22-15-11-20(12-16-22)17-23-21-13-9-19(10-14-21)8-7-18-5-3-2-4-6-18/h2-17H,1H3/b8-7+,23-17? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWLHYSTQXHJRQ-QRXNLXSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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